![molecular formula C19H20N4O2 B2690484 5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1226448-46-9](/img/structure/B2690484.png)
5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains a tetrahydroisoquinoline moiety, which is a structural motif found in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline ring and the pyrazolo-pyridinone ring. The Pictet-Spengler reaction is commonly used for the synthesis of tetrahydroisoquinoline derivatives .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research has demonstrated the potential of pyrazolo[3,4-c]isoquinoline derivatives in the development of anticonvulsant agents. A study by Paronikyan et al. (2004) focused on the synthesis and evaluation of anticonvulsant properties of pyrazolo[3,4-b]pyrano(thiopyrano)[4,3-d]pyridine and pyrazolo[3,4-c]isoquinoline derivatives. The study highlighted the method for synthesizing these compounds and their promising anticonvulsant properties, indicating their potential for further exploration as therapeutic agents in epilepsy treatment (Paronikyan et al., 2004).
Synthesis of Fused Pyridine Derivatives
Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, including isoquinoline derivatives. This research sheds light on the synthetic pathways and the potential of these compounds for further chemical applications, highlighting the versatility of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives in chemical synthesis (Al-Issa, 2012).
Antiallergic Activity
Nohara et al. (1985) investigated the synthesis and antiallergic properties of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, revealing their significant antiallergic activity. This study suggests that derivatives of pyrazolo[4,3-c]pyridin-3(5H)-one may have potential applications in the development of new antiallergic drugs, especially for those bearing isopropyl groups at specific positions which showed superior activity compared to known antiallergic agents (Nohara et al., 1985).
Electroluminescence in OLEDs
Research by Su et al. (2021) on the high efficiency electroluminescence of orange-red iridium(III) complexes for OLEDs, where pyrazol-pyridine ligands were synthesized, indicates the role of similar structures in enhancing OLED performance. This study demonstrates the potential of pyrazolo[4,3-c]pyridin-3(5H)-one derivatives in the development of high-efficiency OLED devices, showcasing their importance in material science (Su et al., 2021).
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline (tiq), a component of the compound, has been identified in human brains . It is suggested that TIQ and its derivatives may be candidates of dopaminergic neurotoxins .
Mode of Action
The oxidative product, N-methylisoquinolinium ion (NMIQ + ), inhibits enzymes participating in catecholamine metabolism, such as tyrosine hydroxylase, DOPA decarboxylase, and monoamine oxidase .
Biochemical Pathways
Tiq and its derivatives are known to affect catecholamine metabolism .
Pharmacokinetics
It is known that tiq is formed in the human brain by a n-methyltransferase in the cytosol fraction .
Result of Action
It is suggested that tiq and its derivatives may be candidates of dopaminergic neurotoxins .
Propiedades
IUPAC Name |
7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12(2)23-10-15-17(20-21-18(15)24)16(11-23)19(25)22-8-7-13-5-3-4-6-14(13)9-22/h3-6,10-12H,7-9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLYRZCWCMYKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.